2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Overview
Description
2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound with a molecular formula of C29H26N6OS2 and an average mass of 538.686 Da . This compound is notable for its intricate structure, which includes a triazinoindole core and a benzothiophene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multiple steps, starting with the preparation of the triazinoindole coreThe final step involves the coupling of the triazinoindole derivative with the benzothiophene moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the sulfanyl linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or triazinoindole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methyl-2-pyridinyl)acetamide
- **2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- **5-Benzyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole
Uniqueness
What sets 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide apart from similar compounds is its unique combination of the triazinoindole core and the benzothiophene moiety.
Properties
Molecular Formula |
C29H26N6OS2 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C29H26N6OS2/c1-2-23(27(36)32-28-21(16-30)19-12-7-9-15-24(19)37-28)38-29-31-26-25(33-34-29)20-13-6-8-14-22(20)35(26)17-18-10-4-3-5-11-18/h3-6,8,10-11,13-14,23H,2,7,9,12,15,17H2,1H3,(H,32,36) |
InChI Key |
KVLIPEGTYQGWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=C(C5=CC=CC=C5N4CC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
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